



Disperse Red 151: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Disperse red 151	
Cat. No.:	B1619698	Get Quote

CAS Number: 70210-08-1[1][2][3][4] Alternate CAS Number: 61968-47-6[5]

This technical guide provides an in-depth overview of **Disperse Red 151**, a synthetic dye belonging to the double azo class.[5] The information is curated for researchers, scientists, and drug development professionals, with a focus on its chemical properties, toxicological profile, and relevant experimental methodologies. While specific toxicological data for **Disperse Red 151** is limited, this guide incorporates data from structurally similar azo dyes to provide a comprehensive overview.

Physicochemical Properties

Disperse Red 151 is a red dye with the molecular formula C₂₇H₂₅N₅O₅S and a molecular weight of 531.58 g/mol .[2][3] It is primarily used in the plastics, textiles, and cosmetics industries.[2]



Property	Value	Reference
CAS Number	70210-08-1	[1][2][3][4]
Alternate CAS Number	61968-47-6	[5]
Molecular Formula	C27H25N5O5S	[2][3]
Molecular Weight	531.58 g/mol	[2][3]
Class	Double Azo Dye	[5]
Synonyms	C.I. 26130, C.I. Disperse Red 151, Terasil Red 4G	

Toxicological Profile

Detailed toxicological studies specifically on **Disperse Red 151** are not readily available in the public domain. However, the toxicological profile of azo dyes, in general, is of interest due to their widespread use and potential for adverse health effects. The toxicity of azo dyes is often linked to the reductive cleavage of the azo bond, which can lead to the formation of potentially carcinogenic aromatic amines.[6]

Genotoxicity:

Studies on related azo dyes, such as Disperse Red 1, have shown evidence of genotoxicity. For instance, Disperse Red 1 was found to be non-genotoxic in a 3D human dermal equivalent model, but it has demonstrated mutagenic effects in human hepatoma (HepG2) cells.[6][7] This highlights the importance of using organ-specific cell lines in toxicity assessments. The genotoxic potential of azo dyes is often evaluated using assays such as the in vitro micronucleus assay and the comet assay.[8][9]

Oxidative Stress:

Exposure to azo dyes has been linked to the induction of oxidative stress. The Keap1-Nrf2-ARE signaling pathway is a key cellular defense mechanism against oxidative stress. Under conditions of oxidative stress induced by compounds like azo dyes, the transcription factor Nrf2 is activated, leading to the expression of antioxidant genes.[10]



Experimental Protocols In Vitro Genotoxicity Assessment using Micronucleus Assay

This protocol is a general guideline for assessing the genotoxicity of textile dyes using the in vitro micronucleus assay with a cell line such as HaCaT (human keratinocytes).

1. Cell Culture and Treatment:

- Culture HaCaT cells in appropriate medium and conditions.
- Seed cells in culture plates and allow them to attach.
- Treat cells with a range of concentrations of **Disperse Red 151** (dissolved in a suitable solvent like DMSO) for a defined period (e.g., 24 hours). Include a vehicle control and a positive control (e.g., mitomycin C).

2. Cytokinesis Block:

- Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.
 The timing of this addition is critical and should be optimized for the cell line.
- 3. Cell Harvesting and Slide Preparation:
- Harvest the cells by trypsinization.
- Treat the cells with a hypotonic solution to swell the cytoplasm.
- Fix the cells using a methanol/acetic acid solution.
- Drop the fixed cell suspension onto clean microscope slides and air dry.

4. Staining and Analysis:

- Stain the slides with a DNA-specific stain such as Giemsa or DAPI.
- Score the frequency of micronuclei in binucleated cells under a microscope. An increase in the frequency of micronucleated cells in the treated groups compared to the control indicates genotoxic potential.

Acute Toxicity Testing using Daphnia magna

This protocol provides a general framework for assessing the acute aquatic toxicity of dyes using the freshwater crustacean Daphnia magna.



1. Test Organisms:

• Use juvenile Daphnia magna (<24 hours old) from a healthy culture.

2. Test Solutions:

Prepare a series of concentrations of Disperse Red 151 in a suitable reconstituted water.
 Include a control group with only reconstituted water.

3. Test Conditions:

- Place a specific number of daphnids (e.g., 10) into test vessels containing the different concentrations of the dye.
- Maintain the test vessels under controlled conditions of temperature and light for 48 hours.

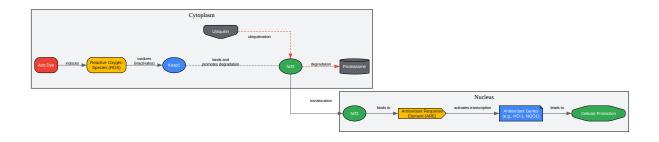
4. Observation and Data Analysis:

- Observe the daphnids at 24 and 48 hours and record the number of immobilized individuals.
- Calculate the EC50 (the concentration that causes immobilization in 50% of the organisms) at 48 hours using appropriate statistical methods.

Signaling Pathways and Logical Relationships Keap1-Nrf2-ARE Signaling Pathway in Azo Dye-Induced Oxidative Stress

The following diagram illustrates the Keap1-Nrf2-ARE signaling pathway, which is a cellular response to oxidative stress that can be induced by exposure to azo dyes.





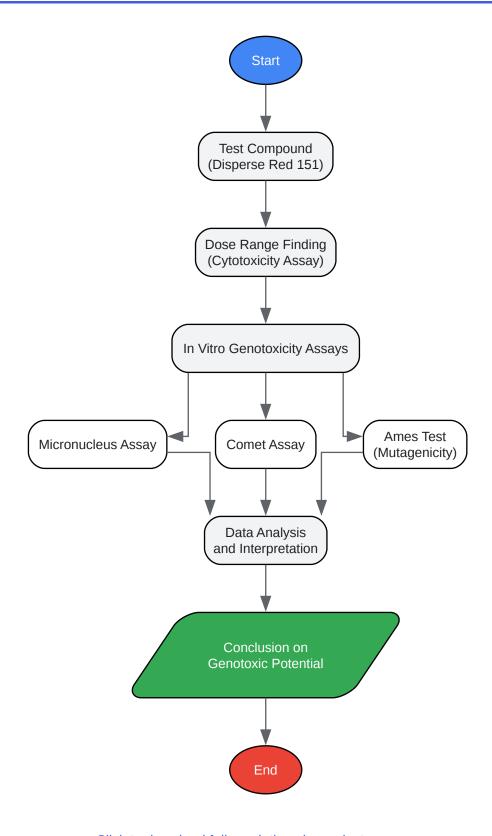
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Caption: Keap1-Nrf2-ARE signaling pathway in response to azo dye-induced oxidative stress.

Experimental Workflow for Genotoxicity Assessment

The following diagram outlines a typical workflow for assessing the genotoxicity of a compound like **Disperse Red 151**.





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Caption: A generalized workflow for the in vitro genotoxicity assessment of a test compound.



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